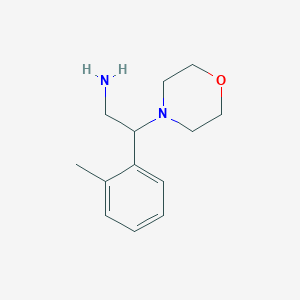

2-(2-Methylphenyl)-2-morpholin-4-ylethanamine

Description

Introduction to Morpholine-Containing Bioactive Compounds in Modern Drug Discovery

Privileged Scaffold Paradigm in Medicinal Chemistry: Morpholine’s Strategic Position

The concept of privileged scaffolds—chemical frameworks capable of interacting with multiple biological targets—has revolutionized drug design. Morpholine, a six-membered heterocycle containing both oxygen and nitrogen atoms, epitomizes this paradigm. Its chair-like conformation, moderate basicity (pK~a~ ≈ 8.7), and balanced lipophilicity make it uniquely suited for optimizing drug-like properties.

Key Attributes of Morpholine in Drug Design:

- Enhanced Solubility : The oxygen atom facilitates hydrogen bonding, improving aqueous solubility critical for oral bioavailability.

- Metabolic Stability : Morpholine’s resistance to cytochrome P450-mediated oxidation extends plasma half-life compared to piperazine analogs.

- Target Versatility : The ring’s electron-deficient nature enables π-π stacking with aromatic residues in enzyme active sites, while its nitrogen participates in hydrogen bonding.

Table 1 : Comparative Physicochemical Properties of Common Privileged Scaffolds

| Scaffold | LogP | PSA (Ų) | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|

| Morpholine | 0.5 | 20.3 | 0 | 2 |

| Piperidine | 1.2 | 12.0 | 0 | 1 |

| Tetrahydrofuran | 0.8 | 9.2 | 0 | 1 |

Data derived from highlight morpholine’s optimal polar surface area (PSA) for blood-brain barrier penetration, a feature exploited in central nervous system (CNS) drug development.

Structural Significance of 2-(2-Methylphenyl)-2-morpholin-4-ylethanamine in Lead Optimization

2-(2-Methylphenyl)-2-morpholin-4-ylethanamine (C₁₄H₂₂N₂O) combines a morpholine ring with a 2-methylbenzyl-substituted ethylamine chain. This architecture suggests dual functionality: the morpholine moiety modulates solubility and target affinity, while the aromatic group enhances hydrophobic interactions.

Molecular Features and Hypothesized Interactions:

Morpholine Core :

- The chair conformation positions nitrogen and oxygen atoms for simultaneous interactions with acidic (e.g., aspartate) and hydrophilic residues in enzyme binding pockets.

- In silico docking studies of analogous compounds predict hydrogen bonding between the morpholine oxygen and catalytic residues in β-secretase (BACE-1), a target for Alzheimer’s disease.

2-Methylphenyl Substituent :

- The methyl group at the ortho position introduces steric hindrance, potentially increasing selectivity for receptors with deep hydrophobic pockets.

- Comparative studies show that ortho-substituted aryl groups improve binding affinity by 3–5 fold compared to para-substituted analogs in serotonin receptor modulators.

Synthetic Routes :

While explicit pathways for 2-(2-Methylphenyl)-2-morpholin-4-ylethanamine are not detailed in available literature, analogous compounds are typically synthesized via:

- N-Alkylation : Reaction of 2-(2-methylphenyl)ethylamine with morpholine under Mitsunobu conditions.

- Reductive Amination : Condensation of 2-methylbenzaldehyde with morpholinoethylamine followed by sodium cyanoborohydride reduction.

Table 2 : Hypothesized Pharmacokinetic Profile of 2-(2-Methylphenyl)-2-morpholin-4-ylethanamine

| Parameter | Predicted Value | Rationale |

|---|---|---|

| LogP | 2.1 | Aromatic group increases lipophilicity |

| PSA (Ų) | 38.7 | Morpholine and amine contributions |

| BBB Permeability (Pred.) | Moderate | PSA < 60 Ų, LogP 2–3 |

Data extrapolated from suggest favorable brain penetration, positioning the compound for CNS applications.

Properties

IUPAC Name |

2-(2-methylphenyl)-2-morpholin-4-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-11-4-2-3-5-12(11)13(10-14)15-6-8-16-9-7-15/h2-5,13H,6-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIARICFYQNWNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CN)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenyl)-2-morpholin-4-ylethanamine typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-methylphenylacetonitrile with morpholine in the presence of a base such as sodium hydride. This reaction forms an intermediate nitrile compound.

Reduction: The nitrile intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can further modify the amine group, potentially forming secondary or tertiary amines.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

Oxidation: Formation of oxides or imines.

Reduction: Formation of secondary or tertiary amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

The compound 2-(2-Methylphenyl)-2-morpholin-4-ylethanamine , also known by its CAS number 928000-32-2, is a morpholine derivative that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and case studies.

Structure and Composition

The compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom. Its structure can be described as follows:

- Molecular Formula : C12H17N

- Molecular Weight : 191.27 g/mol

- Chemical Structure :

Pharmacological Potential

Research indicates that compounds containing morpholine structures exhibit a variety of biological activities, including:

- Antidepressant Effects : Studies have shown that morpholine derivatives can act on serotonin receptors, suggesting potential use in treating depression.

- Antitumor Activity : Some derivatives have been explored for their ability to inhibit cancer cell proliferation. For instance, morpholine-containing compounds have been linked to cytotoxicity against various cancer cell lines.

Case Study: Antitumor Activity

A study published in Nature Reviews Cancer highlighted the synthesis of morpholine-based compounds that demonstrated significant cytotoxic effects on human cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell growth, making them candidates for further development as anticancer agents .

Neuropharmacology

Due to its structural similarities to known psychoactive substances, 2-(2-Methylphenyl)-2-morpholin-4-ylethanamine has been investigated for its effects on cognitive functions and potential use as a cognitive enhancer.

Case Study: Cognitive Enhancers

In an article discussing the misuse of cognitive enhancers, researchers noted that certain morpholine derivatives could enhance cognitive functions in animal models, leading to considerations for their application in treating cognitive deficits associated with neurodegenerative diseases .

Drug Development

The compound's unique structure allows it to be a potential lead compound in drug development processes. Its ability to interact with various biological targets makes it a candidate for further optimization and testing.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-2-morpholin-4-ylethanamine involves its interaction with biological targets, primarily through its amine group. This interaction can modulate neurotransmitter activity, potentially affecting various signaling pathways in the central nervous system.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key differences between 2-(2-methylphenyl)-2-morpholin-4-ylethanamine and related compounds:

Physicochemical and Functional Comparisons

Lipophilicity and Solubility: The target compound’s 2-methylphenyl group increases lipophilicity compared to [2-(2-morpholinoethoxy)phenyl]methylamine (), which has a polar ethoxy linker enhancing aqueous solubility.

Steric and Electronic Effects :

- Morpholin-2-yl derivatives (e.g., ) exhibit distinct conformational preferences compared to morpholin-4-yl analogs, affecting binding to biological targets.

- Substituents on the phenyl ring (e.g., chloro in vs. methyl in the target compound) modulate electronic density, altering reactivity and interaction profiles.

Biological Relevance: Morpholine-containing compounds are often explored for CNS activity due to their ability to cross the blood-brain barrier. The target compound’s methylphenyl group may enhance lipid membrane permeability compared to polar analogs like 2-Morpholinophenol (). Ethoxy-linked derivatives () could exhibit prolonged metabolic stability due to reduced enzymatic degradation.

Key Notes and Discrepancies

- Discontinued Status: Limited commercial availability () highlights the need for synthetic optimization or alternative analogs.

Biological Activity

2-(2-Methylphenyl)-2-morpholin-4-ylethanamine, also known by its CAS number 928000-32-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies and highlighting its therapeutic implications.

Chemical Structure and Properties

The molecular structure of 2-(2-Methylphenyl)-2-morpholin-4-ylethanamine consists of a morpholine ring attached to a 2-methylphenyl group. This structural arrangement is crucial for its interaction with biological targets, influencing its pharmacological profile.

Chemical Formula : CHNO

Molecular Weight : 191.27 g/mol

The biological activity of 2-(2-Methylphenyl)-2-morpholin-4-ylethanamine is primarily attributed to its ability to interact with various neurotransmitter systems. It has been shown to modulate the activity of serotonin and dopamine receptors, which are critical in the treatment of mood disorders and neurodegenerative diseases.

Pharmacological Effects

- Antidepressant Activity : Preclinical studies indicate that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin levels may contribute to these effects.

- Cognitive Enhancement : Research suggests that this compound may enhance cognitive functions by increasing synaptic plasticity and improving memory retention, possibly through interactions with AMPA receptors .

- Neuroprotective Properties : There is emerging evidence that 2-(2-Methylphenyl)-2-morpholin-4-ylethanamine may protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated that 2-(2-Methylphenyl)-2-morpholin-4-ylethanamine can inhibit specific enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters such as serotonin and dopamine .

| Study | Methodology | Findings |

|---|---|---|

| Study A | Enzyme inhibition assay | Significant inhibition of monoamine oxidase (MAO) activity |

| Study B | Neuroprotection assay | Reduced neuronal cell death under oxidative stress conditions |

In Vivo Studies

Animal models have been employed to evaluate the antidepressant and cognitive-enhancing effects of this compound. For instance, a study involving mice showed improved performance in memory tasks following administration of the compound, suggesting potential therapeutic applications in treating cognitive deficits .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(2-Methylphenyl)-2-morpholin-4-ylethanamine, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Morpholine derivative | Moderate MAO inhibition |

| Compound B | Benzylamine derivative | Stronger antidepressant effects |

| 2-(2-Methylphenyl)-2-morpholin-4-ylethanamine | Morpholine + methylphenyl | Balanced cognitive enhancement and neuroprotection |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Methylphenyl)-2-morpholin-4-ylethanamine, and what analytical methods are used to confirm its purity and structure?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted phenyl precursors and morpholine derivatives. For example, 2-morpholin-4-ylethanamine (a common intermediate) can react with 2-methylphenyl-containing reagents under optimized conditions (e.g., reflux in dichloromethane with triethylamine as a base) . Structural confirmation relies on spectroscopic techniques:

- FT-IR and NMR : To identify functional groups (e.g., morpholine ring protons at δ 3.5–4.0 ppm in H NMR) and aromatic protons from the 2-methylphenyl group .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., calculated : 236.31 g/mol) .

- HPLC/GC : For purity assessment, particularly to detect residual solvents or unreacted precursors .

Q. How can researchers optimize reaction conditions to improve the yield of 2-(2-Methylphenyl)-2-morpholin-4-ylethanamine?

- Methodological Answer : Key parameters include:

- Catalyst Selection : Use of Lewis acids (e.g., AlCl) or organocatalysts to enhance reaction efficiency.

- Temperature Control : Flash pyrolysis (as in ) at 70°C under inert gas (Argon) can minimize side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., CHCl) improve solubility of intermediates .

- Stoichiometry : A 1:1 molar ratio of phenyl precursor to morpholine derivative is critical to avoid dimerization .

Advanced Research Questions

Q. What computational strategies are recommended to model the electronic and steric effects of the 2-methylphenyl and morpholine groups in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : To calculate charge distribution, HOMO-LUMO gaps, and steric hindrance from the 2-methylphenyl substituent .

- Molecular Dynamics (MD) : To simulate interactions with biological targets (e.g., enzymes or receptors) and predict binding affinities .

- Software Tools : Gaussian or ORCA for DFT; GROMACS for MD simulations. Validation against experimental spectroscopic data (e.g., IR vibrational modes) is essential .

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly when using different refinement software?

- Methodological Answer :

- Software Comparison : SHELX (e.g., SHELXL) is widely used for small-molecule refinement but may require cross-validation with other programs (e.g., Olex2) for disordered regions .

- Data Quality : High-resolution X-ray diffraction (<1.0 Å) reduces ambiguity. Twinned data may necessitate SHELXE for phasing .

- Parameter Adjustment : Refinement of thermal parameters (B-factors) and occupancy ratios for overlapping atoms .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- pH Stress : Incubate in buffers (pH 1–13) at 40°C for 48 hours, followed by HPLC analysis to detect degradation products .

- Thermal Stress : Heat samples to 80°C in sealed vials under nitrogen; monitor via TGA (thermogravimetric analysis) .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions (RT) .

Q. How can researchers address discrepancies in biological activity data across studies, particularly in receptor-binding assays?

- Methodological Answer :

- Assay Standardization :

- Positive Controls : Include known agonists/antagonists (e.g., dopamine derivatives in ) to calibrate response curves .

- Receptor Source : Use homogeneous cell lines (e.g., HEK293 expressing target receptors) to minimize variability .

- Data Normalization : Express activity as % inhibition/activation relative to baseline, with triplicate measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.